molecular formula C15H15N3O3 B3841065 4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone

4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No. B3841065
M. Wt: 285.30 g/mol
InChI Key: YKMCPLJHZKZDIR-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with a carbon atom. In the case of “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone”, it is a hydrazone derivative of 4-ethoxybenzaldehyde and 4-nitrophenylhydrazine .


Synthesis Analysis

Hydrazones are typically synthesized through the reaction of a carbonyl compound (aldehyde or ketone) with a hydrazine . The specific synthesis process for “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would likely involve reacting 4-ethoxybenzaldehyde with 4-nitrophenylhydrazine .


Molecular Structure Analysis

The molecular structure of “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would be characterized by the presence of an ethoxy group and a nitrophenylhydrazone group attached to a benzene ring .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction reactions . The specific reactions that “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would depend on its molecular structure. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would depend on its intended use. As a hydrazone, it could potentially be used as a building block in the synthesis of other organic compounds .

Safety and Hazards

As with all chemicals, “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” should be handled with care. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future directions for research on “4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone” would likely depend on its potential applications. For example, if it shows promise as a building block for the synthesis of other organic compounds, research could focus on developing more efficient synthesis methods .

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-21-15-9-3-12(4-10-15)11-16-17-13-5-7-14(8-6-13)18(19)20/h3-11,17H,2H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMCPLJHZKZDIR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(4-ethoxybenzylidene)-2-(4-nitrophenyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone
Reactant of Route 3
Reactant of Route 3
4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone
Reactant of Route 4
Reactant of Route 4
4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone
Reactant of Route 5
Reactant of Route 5
4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone
Reactant of Route 6
Reactant of Route 6
4-ethoxybenzaldehyde (4-nitrophenyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.